![molecular formula C5H11ClO2S B2425632 Pentane-2-sulfonyl chloride CAS No. 59427-30-4](/img/structure/B2425632.png)
Pentane-2-sulfonyl chloride
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Overview
Description
Pentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H11ClO2S . It is a derivative of pentane, where one of the hydrogen atoms on the second carbon atom is replaced by a sulfonyl chloride group (-SO2Cl). The sulfonyl chloride group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chlorine atom .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including pentane-2-sulfonyl chloride, often involves the use of chlorosulfonic acid as a reagent . This method is commonly used due to its high yield compared to other methods . Another recent method involves the use of a photocatalyst, potassium poly(heptazine imide), for the chromoselective synthesis of sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of pentane-2-sulfonyl chloride consists of a five-carbon alkane chain with a sulfonyl chloride group attached to the second carbon atom . The molecule has a total of 19 bonds, including 8 non-hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone .
Chemical Reactions Analysis
Sulfonyl chlorides, including pentane-2-sulfonyl chloride, are highly reactive towards water and other nucleophiles due to the presence of a good leaving group (Cl) . They can undergo substitution reactions with various nucleophilic reagents, leading to the formation of a wide range of sulfonyl derivatives .
Physical And Chemical Properties Analysis
Pentane-2-sulfonyl chloride has a molecular weight of 170.66 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The molecule has a topological polar surface area of 42.5 Ų .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Pentane-2-sulfonyl chloride is a valuable reagent in synthetic chemistry, particularly in the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. Wu et al. (2021) developed an efficient method for preparing sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives through radical-mediated difunctionalization of propellane. This method features broad functional group tolerance and excellent atom-economy, highlighting the utility of Pentane-2-sulfonyl chloride in creating diverse and complex molecular structures (Wu et al., 2021).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, Pentane-2-sulfonyl chloride plays a crucial role in the synthesis of various heterocyclic sulfonyl chlorides and derivatives. Cremlyn et al. (1981) described the synthesis of several chlorosulfonylfuran carboxylic acids and amides, demonstrating the versatility of Pentane-2-sulfonyl chloride in constructing complex heterocyclic frameworks (Cremlyn et al., 1981).
Organic Chemistry and Catalyst Development
In organic chemistry and catalyst development, Pentane-2-sulfonyl chloride is instrumental. For instance, Sun et al. (2015) utilized it in the iodine-catalyzed synthesis of fully substituted pyrazoles, demonstrating its role in bond-forming reactions involving sulfur-nitrogen and carbon-oxygen bonds (Sun et al., 2015).
Polymer Chemistry
Pentane-2-sulfonyl chloride also finds applications in polymer chemistry. Percec et al. (1992) explored its use in the synthesis of aromatic polyethers, showing its utility in generating complex polymer structures (Percec et al., 1992).
Solid-Phase Organic Synthesis
In solid-phase organic synthesis, polymer-supported sulfonyl chloride, which can be derived from Pentane-2-sulfonyl chloride, is used in the synthesis of disubstituted 1,3-oxazolidin-2-ones. Holte et al. (1998) demonstrated this application, underlining the compound's relevance in the creation of heterocyclic compounds (Holte et al., 1998).
Mechanism of Action
Target of Action
Pentane-2-sulfonyl chloride, like other sulfonyl chlorides, primarily targets aromatic compounds . The aromatic compounds are the primary targets due to their ability to undergo electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of Pentane-2-sulfonyl chloride involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the aromatic ring, generating a positively charged intermediate . This intermediate is then attacked by the aromatic compound, forming the corresponding sulfonyl chloride . In the second step, a proton is removed from this intermediate, yielding a substituted aromatic compound .
Biochemical Pathways
It is known that sulfonyl chlorides can be used to synthesize sulfonamides , which exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Pharmacokinetics
For instance, sulfonamides, which can be synthesized from sulfonyl chlorides, typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Result of Action
The result of the action of Pentane-2-sulfonyl chloride is the formation of a substituted aromatic compound . This compound can then be used in further reactions or processes, depending on the specific application.
Future Directions
Recent research has focused on developing more sustainable methods for the synthesis of sulfones, including sulfonyl chlorides . These include improvements of classical methods and emerging technologies such as photo- and electrochemical methods or the direct fixation of SO2 . The development of radical-based strategies for the construction of sulfones has also been highlighted .
properties
IUPAC Name |
pentane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKDEZOYSRUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-2-sulfonyl chloride | |
CAS RN |
59427-30-4 |
Source
|
Record name | pentane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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